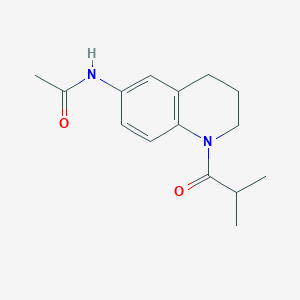

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Propriétés

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)15(19)17-8-4-5-12-9-13(16-11(3)18)6-7-14(12)17/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAQPESCRZFJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core.

Introduction of the Isobutyryl Group: The isobutyryl group is introduced through an acylation reaction, typically using isobutyryl chloride in the presence of a base such as pyridine.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can undergo substitution reactions, particularly at the acetamide and isobutyryl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.

Applications De Recherche Scientifique

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes

Mécanisme D'action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Diversity: The target compound’s 1-isobutyryl group is distinct from analogs featuring oxo (e.g., ), benzyl (), or carbazole () substituents. Electron-Withdrawing Effects: The chloro substituent in and may increase metabolic stability, while the thiophene in enables π-π interactions in biological targets .

Functional Group Impact :

- Acetamide Commonality : All compounds share the acetamide moiety, which facilitates hydrogen bonding and may influence target binding .

- Sulfamoyl vs. Acyl : The sulfamoyl group in enhances polarity and solubility compared to the target’s isobutyryl, suggesting divergent pharmacokinetic profiles .

Molecular Weight and Complexity :

Activité Biologique

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of acetamides and features a tetrahydroquinoline moiety, which is known for its presence in various biologically active molecules. The following sections detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C25H26N2O3

- Molecular Weight : 402.494 g/mol

- Structure : The compound consists of a tetrahydroquinoline ring fused with an isobutyryl and acetamide functional group.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets within the cell. It is hypothesized that the compound may act as a modulator of various signaling pathways by binding to proteins involved in cellular processes.

- Protein Binding : Initial studies suggest that this compound may interact with enzymes and receptors that play critical roles in metabolic processes.

- Receptor Modulation : There is evidence indicating potential modulation of neurotransmitter receptors, which could influence neurological functions.

Anticancer Properties

Recent research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- In vitro Studies : Experiments have shown that related compounds can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

- Mechanistic Insights : These effects are often mediated by the modulation of key signaling pathways such as the MAPK/ERK pathway and the PI3K/AKT pathway.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of tetrahydroquinoline derivatives:

- Neuroprotection : Studies have suggested that these compounds may protect neurons from oxidative stress and excitotoxicity.

- Cognitive Enhancement : Some research indicates potential benefits in cognitive function improvement in animal models.

Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of tetrahydroquinoline derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings indicated that these compounds could reduce neuronal death and improve cognitive outcomes.

Q & A

Q. What analytical techniques are recommended to confirm the structure of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic methods:

- NMR Spectroscopy : Analyze and NMR spectra to verify the tetrahydroquinoline backbone, isobutyryl, and acetamide substituents. Key signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups from isobutyryl (δ 1.0–1.2 ppm), and carbonyl carbons (δ 165–175 ppm) .

- IR Spectroscopy : Identify characteristic stretches such as C=O (1670–1700 cm) and N-H (3200–3300 cm) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), ensuring the molecular ion matches the theoretical mass (e.g., calculated for CHNO: 272.15 g/mol) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability is typically ≥5 years under these conditions .

- Handling : Use personal protective equipment (PPE), including gloves and lab coats. Avoid inhalation or skin contact. Conduct work in a fume hood with proper ventilation .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Step 1 : Start with 6-amino-1,2,3,4-tetrahydroquinoline. Protect the amine group using acetylation (acetic anhydride, pyridine) .

- Step 2 : Introduce the isobutyryl group via acylation (isobutyryl chloride, DCM, catalytic DMAP).

- Step 3 : Purify via column chromatography (hexane:ethyl acetate gradient) and confirm purity (>98%) using HPLC .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound using 1,3-dipolar cycloaddition?

- Methodological Answer :

- Reaction Conditions : Use Cu(OAc) (10 mol%) as a catalyst in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours. Monitor progress via TLC (hexane:ethyl acetate 8:2) .

- Yield Improvement : Pre-purify starting materials and optimize stoichiometry (1:1 ratio of azide and alkyne precursors). Recrystallize the crude product in ethanol to enhance purity .

Q. What strategies can resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., receptor-binding assays with controlled pH and temperature).

- Purity Validation : Re-analyze compound batches using LC-MS to rule out impurities affecting activity .

- Negative Controls : Include structurally similar but inactive analogs (e.g., acetylated derivatives) to validate specificity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Tools : Use software like Schrödinger Suite or AutoDock for molecular docking to assess binding affinity with target receptors (e.g., opioid or kinase targets) .

- ADME Prediction : Apply QSAR models to estimate logP (lipophilicity), metabolic stability, and CYP450 interactions. Validate with in vitro assays (e.g., microsomal stability tests) .

Notes

- Advanced Focus : Questions emphasize experimental design, data validation, and computational integration.

- Safety : Handling protocols align with OSHA and institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.